molecular formula C11H22N2O2 B1523148 4-[2-(Piperidin-4-yloxy)ethyl]morpholine CAS No. 1062625-66-4

4-[2-(Piperidin-4-yloxy)ethyl]morpholine

Cat. No. B1523148
Key on ui cas rn: 1062625-66-4
M. Wt: 214.3 g/mol
InChI Key: UUQGNMBESFLGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08129380B2

Procedure details

Tert-butyl 4-(2-morpholinoethoxy)piperidine-1-carboxylate (78) (7.0 g, 22.26 mmol) was added to 6.0 HCl in propan-2-ol (30 mL, 180.00 mmol) and the reaction was stirred at 25° C. for 2 hours. The reaction mixture was evaporated to dryness and redissolved in methanol (75 mL) and water (7 mL), this was basified by stirring with solid sodium hydroxide for 1 hour. The reaction was filtered and evaporated to afford a gummy solid. This was stirred with ethyl acetate (75 mL) for 20 minutes, filtered and evaporated to afford a clear liquid. The crude product was purified by distillation at 1.2 mBar, collecting fractions that distilled at 120° C. to afford the desired material as a colourless oil (3.10 g, 65.0%); 1H NMR (400.132 MHz, CDCl3) δ 1.47-1.38 (2H, m), 1.93-1.89 (2H, m), 2.53-2.51 (4H, m), 2.63-2.56 (4H, m), 3.08 (2H, dt), 3.38-3.31 (1H, m), 3.61 (2H, t), 3.71 (4H, dd).
Name
Tert-butyl 4-(2-morpholinoethoxy)piperidine-1-carboxylate
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][O:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)[CH2:3][CH2:2]1.Cl.CC(O)C>C(OCC)(=O)C>[NH:13]1[CH2:12][CH2:11][CH:10]([O:9][CH2:8][CH2:7][N:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Tert-butyl 4-(2-morpholinoethoxy)piperidine-1-carboxylate
Quantity
7 g
Type
reactant
Smiles
O1CCN(CC1)CCOC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CC(C)O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in methanol (75 mL)
STIRRING
Type
STIRRING
Details
by stirring with solid sodium hydroxide for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a gummy solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a clear liquid
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation at 1.2 mBar
CUSTOM
Type
CUSTOM
Details
collecting fractions
DISTILLATION
Type
DISTILLATION
Details
that distilled at 120° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CCC(CC1)OCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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